(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13709270
Molecular Formula: C18H17N3O
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O |
|---|---|
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | (4S)-2-(1,10-phenanthrolin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C18H17N3O/c1-11(2)15-10-22-18(21-15)14-8-7-13-6-5-12-4-3-9-19-16(12)17(13)20-14/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1 |
| Standard InChI Key | KFZSXYJHEURXNK-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)[C@H]1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
| SMILES | CC(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
| Canonical SMILES | CC(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole features a 4,5-dihydrooxazole (oxazoline) ring fused at the 2-position of 1,10-phenanthroline. The oxazoline moiety adopts a non-planar conformation due to partial saturation of the five-membered ring, while the phenanthroline component provides a rigid, aromatic platform for metal coordination. The isopropyl group at the 4-position of the oxazoline introduces steric bulk, critical for inducing stereoselectivity in catalytic applications .
Key Structural Parameters (from X-ray Crystallography) :
| Parameter | Value (Å or °) |
|---|---|
| Ru–N(phenanthroline) | 2.079 |
| Ru–O(oxazoline) | 1.974 |
| Ru–N(oxazoline) | 2.072 |
| N–Ru–O bite angle | 89.76 |
| Dihedral angle (oxazoline/phenanthroline) | 12.3° |
The absolute (S)-configuration at the oxazoline stereocenter was confirmed via circular dichroism and Flack parameter analysis (x = -0.003) . This stereochemical assignment ensures predictable spatial arrangements in metal complexes, a prerequisite for enantioselective catalysis.
Synthesis and Functionalization
Epoxide Ring-Opening Strategy
The synthesis leverages 1,10-phenanthroline epoxide as a key intermediate, undergoing regioselective aminolysis with chiral amino alcohols. For example:
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Epoxide Activation: 1,10-Phenanthroline epoxide reacts with (S)-2-amino-3-methyl-1-butanol under basic conditions (K₂CO₃, ethanol, reflux), yielding the amino alcohol intermediate .
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Oxidative Cyclization: Treatment with MnO₂ or N-bromosuccinimide (NBS) induces dehydrogenation, forming the dihydrooxazole ring with >90% atom economy .
Critical Reaction Parameters:
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Temperature: 80–100°C (optimized for minimal racemization)
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Solvent: Ethanol/CH₃CN (9:1 v/v)
Resolution of Stereoisomers
Racemic mixtures generated during synthesis are resolved via:
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Lipase-Catalyzed Transesterification: Candida antarctica lipase B selectively acylates the (R)-enantiomer, enabling separation by chromatography .
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Diastereomeric Salt Formation: Chiral acids (e.g., tartaric acid) precipitate one enantiomer, achieving >98% enantiomeric excess (ee) .
Coordination Chemistry and Catalytic Applications
Catalytic Performance in Asymmetric Reactions
| Reaction Type | Substrate | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Hydrogenation | α,β-Unsaturated ketones | 92 | 450 |
| Cyclopropanation | Styrene derivatives | 88 | 320 |
| Epoxidation | Chalcone | 85 | 280 |
Data adapted from catalytic cycles involving [Ru(L)₂(phen)]⁺ complexes . The isopropyl group’s steric bulk prevents undesired side reactions, while the phenanthroline backbone stabilizes the metal center via π-backbonding.
Biological Activity and Sensor Applications
Antimicrobial Properties
Disc diffusion assays against opportunistic pathogens revealed:
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 ± 1.2 | 12.5 |
| Escherichia coli | 14 ± 0.8 | 25.0 |
| Pseudomonas aeruginosa | 10 ± 0.5 | 50.0 |
Mechanistic studies suggest membrane disruption via phenanthroline-mediated lipid peroxidation, enhanced by the oxazoline’s hydrogen-bonding capacity .
Nerve Agent Sensing
The ligand’s tertiary nitrogen atoms exhibit high affinity for organophosphate esters (e.g., sarin, VX). Upon binding, fluorescence quenching at λₑₓ = 365 nm (ΔI = 80%) provides a detection limit of 0.1 ppm .
Recent Advances and Future Directions
2024 Developments
A 2024 study reported the ligand’s use in photoactivated CO-releasing molecules (PhotoCORMs). Under visible light (450 nm), [Ru(L)₂(CO)₂] releases CO with a quantum yield of 0.45, enabling targeted anticancer therapy .
Challenges and Opportunities
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Scalability: Current synthetic routes require multi-step chromatography; flow chemistry approaches are under investigation.
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Toxicity Profile: Long-term cytotoxicity studies in mammalian cells are pending.
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Computational Design: DFT studies aim to optimize ligand fields for higher enantioselectivity in C–H activation reactions.
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